3|A-Hydroxy Pravastatin Lactone-d3

Description

Contextualization of Pravastatin (B1207561) and its Metabolic/Degradation Products in Biochemical Systems

Pravastatin is a widely recognized member of the statin class of drugs, primarily used to lower cholesterol and reduce the risk of cardiovascular events. drugbank.com It functions by competitively inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. wikipedia.org Unlike some other statins that are administered as inactive prodrugs, pravastatin is given in its active hydroxy acid form. nih.gov

Principles and Significance of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. metsol.com This process creates a "heavy" version of the compound that is chemically identical to its unlabeled counterpart but can be distinguished by mass spectrometry. nih.gov This seemingly simple modification has profound implications for pharmaceutical research. musechem.com

The primary significance of stable isotope labeling lies in its ability to serve as a tracer in biological systems. metsol.com By introducing a labeled drug, researchers can precisely track its absorption, distribution, metabolism, and excretion (ADME) with high sensitivity. chemicalsknowledgehub.com This is invaluable for:

Metabolite Identification: Distinguishing drug-related metabolites from endogenous compounds in complex biological matrices. chemicalsknowledgehub.com

Pharmacokinetic Studies: Accurately quantifying the concentration of a drug and its metabolites over time, providing crucial data for understanding its behavior in the body. metsol.com

Bioavailability Studies: Determining the fraction of an administered dose that reaches systemic circulation.

Internal Standards: Using the labeled compound as an internal standard in quantitative bioanalytical methods to improve accuracy and precision. nih.gov

Deuterium is a commonly used stable isotope due to its relative ease of incorporation and the significant mass difference it imparts to the molecule. musechem.com

Rationale for Investigating 3α-Hydroxy Pravastatin Lactone-d3 as a Research Probe

The investigation of 3α-Hydroxy Pravastatin Lactone-d3 is driven by its utility as a specific and highly valuable research probe. As the deuterated form of a major metabolite of pravastatin, it serves several critical functions in analytical and biochemical research. cymitquimica.com

The lactone form is a common state for statins and their metabolites. The deuterium labeling (d3) provides a distinct mass signature, allowing for its precise detection and quantification in the presence of its non-labeled counterpart and other endogenous molecules. cymitquimica.com This makes 3α-Hydroxy Pravastatin Lactone-d3 an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. Such methods are essential for accurately measuring the levels of the 3α-hydroxy pravastatin metabolite in biological samples like plasma and urine. nih.govresearchgate.net

Furthermore, by using this labeled compound, researchers can conduct detailed studies on the pharmacokinetics of this specific metabolite, investigate its potential for further metabolic conversion, and explore its transport mechanisms without the interference of the endogenously formed metabolite. This level of specificity is crucial for building a comprehensive understanding of pravastatin's disposition in the body.

Interactive Data Tables

Table 1: Chemical Properties of 3α-Hydroxy Pravastatin Lactone-d3

| Property | Value |

| Molecular Formula | C23H31D3O6 |

| Molecular Weight | 409.53 |

| Synonyms | 3a-iso-Pravastatin-d3, SQ 31906 Lactone-d3 |

| Form | Neat |

| Data sourced from supplier information. cymitquimica.com |

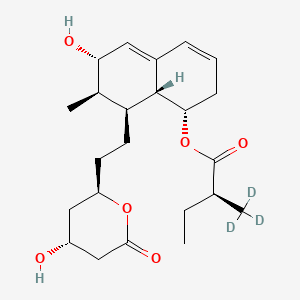

Structure

3D Structure

Properties

Molecular Formula |

C23H34O6 |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

[(1S,6S,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |

InChI |

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19+,20-,22-/m0/s1/i2D3 |

InChI Key |

JCXABYACWXHFQQ-RWLBLVLGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O |

Canonical SMILES |

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling of 3|a Hydroxy Pravastatin Lactone D3

Strategies for Deuterium (B1214612) Incorporation into Pravastatin (B1207561) Lactone Scaffolds

The introduction of deuterium into the pravastatin lactone scaffold is a critical step that requires precise control over regioselectivity and isotopic enrichment. General strategies for deuterium incorporation into complex organic molecules, which can be adapted for pravastatin analogs, include catalytic hydrogen isotope exchange (HIE) and the use of deuterated building blocks in a synthetic route.

Catalytic methods can enable the direct replacement of specific C-H bonds with C-D bonds. For instance, an efficient deuteration process for β-amino C-H bonds in N-alkylamine-based pharmaceutical compounds has been developed using a combination of a Lewis acid and a Brønsted base to facilitate the exchange with a deuterium source like acetone-d6 nih.gov. While not directly applied to pravastatin, such late-stage functionalization techniques represent a potential pathway for targeted deuterium labeling. Another approach involves the reduction of unsaturated or halogenated intermediates with deuterium gas (D2) or other deuterated reducing agents nih.govunimi.it. This method is particularly useful for introducing deuterium at specific, non-exchangeable sites. For example, a synthetic approach for a deuterated γ-valerolactone involved catalytic reduction under a deuterium atmosphere to incorporate multiple deuterium atoms in a late-stage functionalization step unimi.itrsc.org.

Chemical Synthesis Routes to 3α-Hydroxy Pravastatin Lactone-d3

A representative, though hypothetical, pathway could begin with the synthesis of a deuterated precursor for the lactone side chain. This could be achieved by using deuterated starting materials in a multi-step synthesis. For instance, the synthesis of deuterated rosuvastatin has been accomplished via a Wittig-type reaction, coupling a chiral side-chain aldehyde with a phosphonium salt of the heterocyclic core researchgate.net. Adapting this to the target molecule, a d3-labeled side-chain aldehyde could be prepared and then reacted with the appropriate ylide derived from the pravastatin bicyclic core. Subsequent chemical transformations, including stereoselective reductions and cyclization, would lead to the formation of the final 3α-Hydroxy Pravastatin Lactone-d3.

Chemoenzymatic and Biocatalytic Approaches for Deuterated Analog Preparation

Chemoenzymatic and biocatalytic methods offer significant advantages for preparing deuterated compounds, primarily due to the high stereoselectivity and mild reaction conditions of enzymes. These approaches are particularly valuable in the synthesis of complex chiral molecules like statins.

A key enzyme in statin synthesis is 2-deoxyribose-5-phosphate aldolase (DERA), which can catalyze the stereoselective aldol addition of two aldehydes to form a lactol, a precursor to the statin side chain mdpi.comnih.gov. A deuterated aldehyde could be used as a substrate in a DERA-catalyzed reaction to produce a deuterated side-chain precursor mdpi.comnih.govelsevierpure.com. This biocatalytically produced intermediate can then be incorporated into the final molecule through subsequent chemical steps. The use of immobilized DERA has been explored to improve enzyme activity and stability, making the process more efficient rsc.org.

Furthermore, lipases are frequently used for the kinetic resolution of racemic mixtures. An alternative chemoenzymatic route could involve the synthesis of a racemic deuterated hydroxylactone, followed by enzymatic kinetic resolution to isolate the desired stereoisomer nih.gov. For example, lipase B from Candida antarctica has been shown to be highly efficient in the resolution of trans-β-aryl-δ-hydroxy-γ-lactones through transesterification nih.gov.

Purification and Analytical Characterization of Synthetic Intermediates and Final Product

The purification and characterization of 3α-Hydroxy Pravastatin Lactone-d3 and its synthetic intermediates are essential to ensure chemical purity and structural integrity. High-performance liquid chromatography (HPLC) is the primary technique used for both purification and analytical assessment of pravastatin and its related compounds nih.govmdpi.com.

| Technique | Purpose | Typical Conditions/Observations |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | Reversed-phase C18 column; UV detection at ~238 nm. Gradient elution with a mobile phase of acetonitrile (B52724) and an aqueous buffer (e.g., acetate (B1210297) buffer) is common. nih.govmdpi.com |

| Mass Spectrometry (MS) | Molecular Weight Confirmation and Structural Elucidation | Electrospray ionization (ESI) is often used. For the d3-lactone, the expected [M+Na]+ ion would be observed at an m/z corresponding to the increased mass due to deuterium. Tandem MS (MS/MS) provides fragmentation patterns that confirm the structure. nih.govnih.govchem-soc.si |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation and Positional Isomer Analysis | ¹H NMR would show the absence of signals at the deuterated positions. ¹³C NMR confirms the carbon skeleton. 2D NMR techniques like COSY and HMBC are used to confirm connectivity. nih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantitative determination of pravastatin and its metabolites, offering high sensitivity and specificity nih.govnih.govresearchgate.netutmb.edu. In full scan mass spectra, pravastatin and its hydroxy metabolites typically show a predominant [M-H]⁻ ion in negative ESI mode or an [M+Na]⁺ ion in positive mode nih.gov. The fragmentation patterns obtained from collision-activated decomposition (CAD) in MS/MS experiments are crucial for identifying structural analogs and impurities chem-soc.si.

Assessment of Isotopic Enrichment and Positional Deuteration Fidelity

Verifying the degree and location of deuterium incorporation is paramount for isotopically labeled compounds. This is accomplished using a combination of high-resolution mass spectrometry (HR-MS) and NMR spectroscopy rsc.orgresearchgate.net.

NMR spectroscopy is indispensable for confirming the exact position of the deuterium atoms, ensuring positional fidelity. While ¹H NMR can show the disappearance of a signal at the site of deuteration, Deuterium (²H) NMR is a more direct and powerful technique wikipedia.org. A ²H NMR experiment will produce a signal only for the deuterium nuclei, providing unambiguous confirmation of their location within the molecule and can be used for quantitative analysis of enrichment at specific sites wikipedia.org. Additionally, advanced NMR techniques can reveal isotope shifts, which are small changes in the chemical shifts of nearby nuclei (e.g., ¹³C or ¹⁵N) caused by the presence of deuterium, further confirming the location of the label nih.gov.

| Analytical Method | Information Provided | Key Considerations |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Overall isotopic enrichment (e.g., % d0, d1, d2, d3). | Requires accurate mass measurement and integration of the isotopic cluster. Can distinguish isotopologues (same formula, different isotopic composition). rsc.orgnih.gov |

| ¹H NMR Spectroscopy | Confirms absence of protons at labeled sites. | Integration of remaining proton signals relative to a non-deuterated internal standard can provide an estimate of enrichment. |

| ²H (Deuterium) NMR Spectroscopy | Directly detects and confirms the position of deuterium atoms. | Provides unambiguous evidence of deuteration sites. Can be used for quantitative analysis of site-specific enrichment. wikipedia.org |

| Molecular Rotational Resonance (MRR) Spectroscopy | Provides a complete description of the isotopic composition, revealing the identity and percentage of a complex mixture of isotopomers. | Can distinguish between isotopomers (same isotopic composition, different positions) that are difficult to separate by other means. acs.org |

Advanced Analytical Applications of 3|a Hydroxy Pravastatin Lactone D3 in Biochemical Studies

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The robust and sensitive quantification of pravastatin (B1207561) and its derivatives necessitates the meticulous development and validation of LC-MS/MS methods. This involves the fine-tuning of chromatographic separation, and the precise use of high-resolution and tandem mass spectrometry.

Optimization of Chromatographic Parameters for Pravastatin Lactone Derivatives

Effective separation of pravastatin and its metabolites, including the lactone forms, is critical for accurate quantification. Chromatographic conditions are carefully optimized to achieve this separation. Key parameters that are typically adjusted include the choice of the high-performance liquid chromatography (HPLC) column, the composition of the mobile phase, and the elution gradient.

For instance, a common approach involves the use of a reversed-phase C18 column. nih.govchildrensmercy.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or phosphoric acid, with the pH adjusted to stabilize the analytes. childrensmercy.orgoup.comnih.gov Gradient elution, where the proportion of the organic solvent is varied over time, is frequently employed to ensure the distinct separation of the parent drug from its metabolites. childrensmercy.org The flow rate is another critical parameter, with typical rates around 0.4 to 1.5 mL/min. childrensmercy.orgoup.com The column temperature is also controlled, often maintained around 30°C, to ensure reproducibility. oup.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C8 or C18 | nih.govchildrensmercy.orgoup.com |

| Mobile Phase | Acetonitrile/Methanol and Ammonium Acetate/Phosphoric Acid Buffer | childrensmercy.orgoup.comnih.gov |

| Elution | Isocratic or Gradient | childrensmercy.orgoup.com |

| Flow Rate | 0.4 - 1.5 mL/min | childrensmercy.orgoup.com |

| Detection Wavelength (UV) | 238 nm | nih.govoup.com |

| Column Temperature | ~30°C | oup.com |

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the exact mass of analytes, which aids in their definitive identification. Techniques like time-of-flight (TOF) or Orbitrap mass spectrometry provide the necessary mass accuracy to distinguish between compounds with very similar nominal masses. mdpi.com For instance, HRMS can confirm the elemental composition of 3α-Hydroxy Pravastatin Lactone-d3 and differentiate it from other structurally similar compounds that might be present in a biological sample. mdpi.com This level of precision is crucial for impurity profiling and metabolite identification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation patterns of ions, providing structural information. scirp.org In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. The fragmentation pattern is characteristic of the molecule's structure.

For pravastatin and its metabolites, MS/MS analysis helps in elucidating their structures and confirming their identities. nih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ of pravastatin (m/z 423) characteristically loses a fragment to produce a prominent product ion at m/z 321. nih.gov Similarly, the deuterated internal standard, 3α-Hydroxy Pravastatin Lactone-d3, would exhibit a predictable mass shift in its fragmentation pattern due to the presence of deuterium (B1214612) atoms. For example, the multiple reaction monitoring (MRM) transition for pravastatin-d3 is often monitored as m/z 426 → 321. nih.gov This specific and predictable fragmentation is key to the high selectivity of MS/MS methods. unito.it

Quantitative Bioanalytical Methodologies Utilizing Deuterated Internal Standards

The use of deuterated internal standards, such as 3α-Hydroxy Pravastatin Lactone-d3, is fundamental to achieving accurate and precise quantification in bioanalytical methods.

Principle of Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is a gold-standard method for absolute quantification. nih.gov This technique involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. nih.gov Because the internal standard is chemically identical to the analyte, it experiences the same extraction inefficiencies and ionization suppression or enhancement effects in the mass spectrometer. americanlaboratory.com

By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, precise and accurate quantification can be achieved, as this ratio remains constant regardless of sample loss during preparation or variations in instrument response. nih.gov The use of 3α-Hydroxy Pravastatin Lactone-d3 as an internal standard for the quantification of pravastatin and its metabolites exemplifies the application of this principle. nih.gov

Establishment of Calibration Curves and Limit of Detection/Quantification

To perform quantitative analysis, a calibration curve is constructed. This is done by preparing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. A linear regression analysis is then applied to this data.

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. europa.eu For bioanalytical methods, the LOQ is a critical parameter. For example, a validated LC-MS/MS method for pravastatin and its metabolite, 3α-hydroxy pravastatin, in human plasma reported a lower limit of quantitation (LLOQ) of 0.106 ng/mL and 0.105 ng/mL, respectively. nih.gov In urine, the LLOQs were higher, at 19.7 ng/mL for pravastatin and 2.00 ng/mL for 3α-hydroxy pravastatin. nih.gov These methods typically demonstrate excellent linearity over a defined concentration range, with coefficients of determination (r²) greater than 0.99. nih.gov

| Parameter | Matrix | Analyte | Value | Reference |

|---|---|---|---|---|

| LLOQ | Plasma | Pravastatin | 0.106 ng/mL | nih.gov |

| 3α-hydroxy pravastatin | 0.105 ng/mL | nih.gov | ||

| LLOQ | Urine | Pravastatin | 19.7 ng/mL | nih.gov |

| 3α-hydroxy pravastatin | 2.00 ng/mL | nih.gov | ||

| Linearity (r²) | Serum | Pravastatin & Metabolites | ≥ 0.999 | nih.gov |

| Accuracy | Plasma | Pravastatin & Metabolites | 97.2% - 106% | nih.gov |

| Urine | Pravastatin & Metabolites | 98.2% - 105% | nih.gov | |

| Precision (RSD) | Plasma | Pravastatin & Metabolites | < 10% | nih.gov |

| Urine | Pravastatin & Metabolites | < 10% | nih.gov |

Matrix Effects and Compensatory Strategies in Complex Biological Samples

In the quantitative bioanalysis of 3α-Hydroxy Pravastatin and its lactone form using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the sample matrix can significantly influence the accuracy and precision of the results. eijppr.com Matrix effects are caused by co-eluting endogenous components from biological samples such as plasma or urine, which can either suppress or enhance the ionization of the analyte, leading to erroneous measurements. eijppr.comnih.gov

The use of a stable isotope-labeled internal standard, such as 3α-Hydroxy Pravastatin Lactone-d3, is a primary strategy to compensate for these matrix effects. nih.gov Because the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization suppression or enhancement. eijppr.com By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix can be effectively normalized. nih.gov

Studies have shown that without an appropriate internal standard, significant matrix effects can be observed for pravastatin and its metabolites. nih.gov However, when a deuterated standard is used, the matrix factor—a measure of the matrix effect—can be brought within acceptable limits, typically between 85% and 115%, ensuring the reliability of the bioanalytical method. nih.gov For instance, in the analysis of pravastatin and 3α-hydroxy pravastatin in human plasma and urine, the matrix factor ranged from 84% to 104% with a relative standard deviation of less than 13% when using a deuterated internal standard. nih.gov

Effective sample preparation is another crucial strategy to mitigate matrix effects. Techniques such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are employed to remove a significant portion of interfering matrix components before LC-MS/MS analysis. nih.govnih.gov Optimization of chromatographic conditions to achieve better separation of the analyte from matrix components is also a key compensatory strategy. eijppr.com For example, using ethyl acetate with 0.1% formic acid for extraction has been shown to provide a cleaner extract and minimize matrix effects for pravastatin and its metabolites. nih.gov

Table 1: Matrix Effects and Recovery of Pravastatin and 3α-Hydroxy Pravastatin in Human Plasma

| Analyte | Concentration (ng/mL) | Matrix Factor (%) | CV (%) | Mean Recovery (%) | CV (%) |

| Pravastatin | 0.265 | 95.7 | 12 | 99.5 | 8.3 |

| Pravastatin | 21.2 | 91.1 | 9.5 | 98.7 | 7.1 |

| Pravastatin | 175 | 88.4 | 10.2 | 97.2 | 6.5 |

| 3α-Hydroxy Pravastatin | 0.255 | 102.3 | 11.5 | 101.2 | 9.1 |

| 3α-Hydroxy Pravastatin | 20.4 | 98.6 | 8.7 | 99.8 | 7.8 |

| 3α-Hydroxy Pravastatin | 168 | 94.2 | 9.9 | 98.5 | 8.2 |

This table is based on data from a study on the quantitative determination of pravastatin and its metabolite in human plasma. The use of a deuterated internal standard helps to achieve acceptable matrix effects and high recovery. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of complex organic molecules like 3α-Hydroxy Pravastatin Lactone-d3.

High-Field ¹H, ¹³C, and ²H NMR for Complete Structural Assignment

One-dimensional (1D) NMR experiments, including proton (¹H), carbon-13 (¹³C), and deuterium (²H) NMR, performed at high magnetic field strengths, provide the foundational data for complete structural assignment. High-field NMR offers superior signal dispersion and sensitivity, which is crucial for resolving the complex spin systems present in the pravastatin scaffold. nih.gov

¹H NMR spectra reveal the chemical environment of each proton, their multiplicities (splitting patterns) indicating the number of adjacent protons, and their integration values corresponding to the number of protons.

¹³C NMR spectra provide information on the number and types of carbon atoms in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

²H NMR is specifically used to confirm the position of the deuterium label in 3α-Hydroxy Pravastatin Lactone-d3. The spectrum will show a signal at the chemical shift corresponding to the carbon atom where the deuterium is attached, confirming the site of isotopic labeling. cymitquimica.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms within the molecule. slideshare.nethuji.ac.il

Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds. This helps to trace out the proton spin systems within the molecule. huji.ac.ilresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear correlation experiment that correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of proton signals to their corresponding carbon signals. researchgate.netresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC) is another heteronuclear experiment that shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and for piecing together different molecular fragments. researchgate.netharvard.edu

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in the 3α-Hydroxy Pravastatin Lactone-d3 molecule can be achieved. nih.gov

Table 2: Exemplary ¹H and ¹³C NMR Chemical Shift Assignments for a Pravastatin Analog

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 2' | 2.45 (m) | 34.2 | C-1', C-3', C-4' |

| 3α | 4.15 (m) | 68.5 | C-2, C-4, C-5 |

| 5 | 5.98 (d) | 129.8 | C-4, C-6, C-10 |

| 6 | 5.55 (dd) | 134.1 | C-5, C-7, C-8 |

| 7-CH₃ | 0.88 (d) | 16.5 | C-6, C-7, C-8 |

This table represents hypothetical data based on typical chemical shifts for pravastatin derivatives to illustrate the type of information obtained from NMR analysis. Actual values would be determined experimentally.

Stereochemical Analysis of the 3α-Hydroxy Pravastatin Lactone Moiety

The stereochemistry of the 3α-hydroxy group and the lactone ring is crucial for the biological activity of pravastatin metabolites. NMR techniques, particularly Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are pivotal for determining the relative stereochemistry. researchgate.net

NOE experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. By observing NOE cross-peaks between specific protons, the spatial arrangement of atoms and the relative stereochemistry of chiral centers can be deduced. For instance, an NOE between the proton at the 3α position and other specific protons on the decalin ring system would confirm its axial or equatorial orientation, thus defining the stereochemistry at this center. researchgate.net

Application of Hydrogen/Deuterium Exchange (HDX) Studies for Labile Proton Characterization

Hydrogen/Deuterium Exchange (HDX) mass spectrometry is a powerful technique used to study protein conformation and dynamics, and it can also be applied to small molecules containing labile protons, such as those in hydroxyl and carboxyl groups. nih.gov In the context of 3α-Hydroxy Pravastatin Lactone-d3, HDX can be used to characterize the exchangeable protons in the molecule.

When the compound is dissolved in a deuterated solvent like D₂O, the labile protons (e.g., the proton of the hydroxyl group) will exchange with deuterium atoms from the solvent. By monitoring this exchange over time using mass spectrometry, the rate of exchange can be determined, which provides information about the solvent accessibility and hydrogen bonding environment of the labile protons.

While HDX is more commonly applied to large biomolecules, its application to small molecules like 3α-Hydroxy Pravastatin Lactone can provide valuable insights into its solution-state behavior and interactions with its environment.

Mechanistic Investigations of Metabolic Pathways and Chemical Transformations Utilizing 3|a Hydroxy Pravastatin Lactone D3

In Vitro Enzymatic Biotransformation Studies of Pravastatin (B1207561) Lactone

The biotransformation of pravastatin is a complex process involving several metabolic pathways. The major routes include isomerization to its 3α-hydroxy isomer and enzymatic ring hydroxylation. nih.govgoogle.com While pravastatin itself is administered in its active hydroxy-acid form, it can undergo interconversion with its lactone form. pharmgkb.org The metabolism of the lactone form, particularly its hydroxylation, is of significant interest.

Identification of Metabolic Enzymes Involved in Pravastatin Lactone Hydroxylation

The primary metabolic transformation of pravastatin in humans includes its isomerization to the 3α-hydroxy isomer, also known as SQ 31,906. nih.govgoogle.com While the specific enzymes responsible for the direct hydroxylation of pravastatin lactone are not definitively identified in all literature, the broader family of cytochrome P450 (CYP) enzymes are known to be key players in statin metabolism. researchgate.net Studies on similar statins, such as atorvastatin (B1662188), have shown that CYP3A4 and CYP2C8 are involved in hydroxylation reactions. researchgate.net

Elucidation of Reaction Mechanisms and Cofactor Requirements

The enzymatic hydroxylation of pravastatin lactone is categorized as a biotransformation involving isomerization and ring hydroxylation. google.com Reactions catalyzed by cytochrome P450 enzymes are typically mono-oxygenation reactions. The general mechanism involves the activation of molecular oxygen (O₂), where one oxygen atom is inserted into the substrate (the statin lactone) to form the hydroxylated product, and the other is reduced to water.

This catalytic cycle requires a specific cofactor, typically NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate), to provide the necessary reducing equivalents. The NADPH transfers electrons to the P450 enzyme, usually via a partner protein called NADPH-cytochrome P450 reductase. This process is essential for the activation of the heme-iron center of the enzyme, which then binds and activates O₂ for the subsequent hydroxylation step. If UGTs are involved in the interconversion to the lactone form, their mechanism would require the cofactor UDP-glucuronic acid (UDPGA). researchgate.net

Characterization of Enzyme Kinetics (e.g., Km, Vmax) with Pravastatin Lactone Substrates

The kinetics of enzymatic reactions are described by the Michaelis-Menten parameters: Kₘ (the Michaelis constant) and Vₘₐₓ (the maximum reaction velocity). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate. A lower Kₘ signifies a higher affinity. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate.

While specific Kₘ and Vₘₐₓ values for the hydroxylation of pravastatin lactone are not widely published, studies on related compounds provide valuable insights. For instance, in the metabolism of atorvastatin by CYP3A4, the lactone form was found to have a 20-fold lower Kₘ compared to the acid form, indicating a much higher affinity of the enzyme for the lactone. uni-tuebingen.de Kinetic studies on the transport of pravastatin and its 3α-hydroxy metabolite by the OATP1B1 transporter also show distinct kinetic parameters (Kₘ and Vₘₐₓ), confirming that metabolic conversion significantly impacts the compound's interaction with biological systems. researchgate.net Characterizing these kinetic parameters for pravastatin lactone hydroxylation is essential for predicting its metabolic rate and potential for drug-drug interactions.

Non-Enzymatic Degradation and Transformation Pathways

Beyond enzymatic processes, pravastatin lactone is susceptible to chemical degradation through non-enzymatic pathways, primarily hydrolysis and oxidation. These transformations are influenced by environmental conditions such as pH and temperature.

Hydrolysis of the Lactone Ring under Varied Conditions

The stability of the lactone ring in pravastatin is highly dependent on pH. The molecule undergoes a pH-dependent, reversible hydrolysis to its active hydroxy acid form. core.ac.uknih.govresearchgate.net This interconversion does not require an enzyme and is a critical factor in the compound's behavior in different physiological and experimental environments.

Studies have shown that the hydrolysis of pravastatin lactone is significantly faster at physiological (pH 7.4) and alkaline (pH 7.8) conditions compared to acidic conditions (pH 6.8). nih.govresearchgate.net At alkaline pH, the lactone form is almost completely converted to the hydroxy acid form within 48 hours. nih.govresearchgate.net In contrast, the lactone form is more stable and persists for longer at acidic pH. nih.govresearchgate.net

The degradation kinetics of pravastatin have been shown to follow a pseudo-first-order model. researchgate.net The rate of hydrolysis is also influenced by temperature, with the rate constant increasing at higher temperatures. researchgate.net The activation energy for the hydrolysis of the ester or lactone moiety has been calculated to be approximately 19.9 Kcal/mol. researchgate.net

Table 1: Effect of pH on the Half-Life of Pravastatin Lactone Hydrolysis This table shows the half-life for the conversion of pravastatin lactone to its hydroxy acid form in different media at 37°C.

| Medium | pH 6.8 | pH 7.4 | pH 7.8 |

| Human Plasma | 10.9 hours | 2.5 hours | 1.1 hours |

| PBS | 30.5 hours | 4.8 hours | 2.0 hours |

| DMEM | 19.3 hours | 3.5 hours | 1.8 hours |

| Data derived from a study on the role of acid-base imbalance in statin-induced myotoxicity. nih.gov |

Table 2: Kinetic Parameters for Hydrolytic Degradation of Pravastatin at 80°C This table presents the degradation rate constants (k), half-life (t₁/₂), and time for 10% degradation (t₉₀) at various pH values.

| pH | k (min⁻¹) | t₁/₂ (h) | t₉₀ (h) |

| 3 | 5.13 x 10⁻³ | 2.25 | 0.34 |

| 5 | 3.62 x 10⁻⁴ | 31.9 | 4.85 |

| 7 | 1.04 x 10⁻⁴ | 110.8 | 16.8 |

| 9 | 6.99 x 10⁻⁵ | 165.2 | 25.1 |

| 12 | 3.18 x 10⁻⁵ | 363.1 | 55.1 |

| Data adapted from a stability study of pravastatin under hydrolytic conditions. researchgate.net |

Oxidative Degradation Mechanisms and Reactive Oxygen Species Involvement

Statins can be susceptible to oxidative degradation, a process that can be initiated by reactive oxygen species (ROS). epo.orgkarolinum.cz ROS, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can damage biomolecules, including lipids, proteins, and drugs. karolinum.cz The generation of ROS is a component of normal cellular metabolism but can be enhanced under conditions of oxidative stress.

While some forced degradation studies have reported that pravastatin shows relative stability against oxidation under specific conditions (e.g., exposure to hydrogen peroxide), researchgate.net the potential for oxidative degradation exists. The general mechanism of oxidative degradation involves the attack of ROS on the drug molecule, which can lead to the formation of various oxidation products, such as epoxides. medchemexpress.com The involvement of ROS in the degradation of pravastatin lactone is an important consideration for its stability and storage, as well as its behavior in biological systems where oxidative stress may be present.

Isotopic Tracing for Pathway Elucidation

Isotopic tracing is a technique that uses isotopically labeled compounds to track the metabolic fate of a molecule within a biological system. The use of stable isotopes, such as deuterium (B1214612) (²H), has become a cornerstone of modern drug metabolism research, offering a non-radioactive method to follow the biotransformation of a parent drug into its various metabolites. nih.gov

3α-Hydroxy Pravastatin Lactone-d3 is a deuterated form of a major metabolite of pravastatin. pharmaffiliates.comcymitquimica.com The deuterium atoms are strategically placed on the methyl group of the butanoyl side chain. This labeling allows researchers to distinguish the administered compound and its subsequent metabolites from the endogenous pool of molecules within the body.

In a typical study, 3α-Hydroxy Pravastatin Lactone-d3 would be introduced into an in vitro or in vivo system. Samples, such as plasma, urine, or feces, are then collected over time. Using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the deuterium-labeled molecules can be selectively detected and quantified. exlibrisgroup.com The mass of the labeled compound and its metabolites will be 3 Daltons higher than their non-labeled counterparts, allowing for clear identification.

Studies on pravastatin have identified several metabolic pathways, including isomerization to the 3α-hydroxy isomer, hydroxylation, oxidation, and conjugation. nih.gov By administering 3α-Hydroxy Pravastatin Lactone-d3, researchers can track the deuterium label as it moves through these pathways. For instance, if the butanoyl side chain is cleaved or further metabolized, the resulting fragments can be traced by the presence of the deuterium label. This provides definitive evidence of the metabolic transformations that the side chain undergoes.

Table 1: Potential Applications of 3α-Hydroxy Pravastatin Lactone-d3 in Tracking Biotransformation

| Metabolic Pathway | Expected Observation with 3α-Hydroxy Pravastatin Lactone-d3 |

| Hydrolysis of Lactone | Detection of deuterated 3α-Hydroxy Pravastatin (open acid form) |

| Ester Cleavage | Detection of deuterated 2-methylbutanoic acid |

| Further Oxidation | Identification of novel deuterated metabolites with modified structures |

A key challenge in metabolic research is to distinguish between the direct formation of a metabolite from a precursor (de novo synthesis) and the conversion of one metabolite into another (interconversion). Isotopic labeling with compounds like 3α-Hydroxy Pravastatin Lactone-d3 is invaluable in this context.

Pravastatin is known to exist in equilibrium with its lactone form, and it can be isomerized to 3α-hydroxy pravastatin. caymanchem.comdrugbank.com By administering 3α-Hydroxy Pravastatin Lactone-d3, researchers can investigate the dynamics of these interconversions. For example, if deuterated pravastatin is detected after the administration of the deuterated lactone, it provides direct evidence of the in vivo hydrolysis of the lactone ring.

Furthermore, this approach can help quantify the extent of interconversion versus the de novo formation of the 3α-hydroxy metabolite from pravastatin. By comparing the metabolic profiles after administering deuterated pravastatin versus deuterated 3α-Hydroxy Pravastatin Lactone, the relative contributions of different pathways can be assessed. This information is crucial for building accurate pharmacokinetic and pharmacodynamic models.

Computational and In Silico Modeling of Chemical Reactivity and Metabolic Fates

In addition to experimental techniques, computational modeling provides powerful predictive tools for understanding the chemical properties and metabolic fate of drug molecules.

Quantum mechanical (QM) calculations can be used to model the electronic structure of molecules and predict their reactivity. documentsdelivered.com These methods can be applied to 3α-Hydroxy Pravastatin Lactone-d3 to understand its stability and the likelihood of various chemical transformations.

For instance, QM calculations can determine the activation energies for different potential metabolic reactions, such as hydrolysis of the lactone ring or oxidation at various positions. By comparing the calculated energy barriers, researchers can predict which metabolic pathways are most likely to occur. This can help to explain experimentally observed metabolite profiles and guide the search for novel, minor metabolites. While specific QM studies on 3α-Hydroxy Pravastatin Lactone-d3 are not widely published, the principles of applying such methods to drug metabolism are well-established. documentsdelivered.com

Table 2: Hypothetical Quantum Mechanical Calculation Results for 3α-Hydroxy Pravastatin Lactone-d3

| Reaction | Predicted Activation Energy (kcal/mol) | Implication |

| Lactone Hydrolysis | Low | Thermodynamically favorable, likely to occur in vivo |

| C-H Bond Oxidation | Varies by position | Identifies most susceptible sites for oxidative metabolism |

| Ester Cleavage | Moderate | A possible but potentially slower metabolic pathway |

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between a small molecule (ligand) and a protein (enzyme). niscpr.res.in These methods can be used to study how 3α-Hydroxy Pravastatin Lactone-d3 interacts with drug-metabolizing enzymes, such as cytochrome P450s or UDP-glucuronosyltransferases.

In a typical molecular docking study, the three-dimensional structure of the ligand is placed into the active site of the enzyme to predict the preferred binding orientation and affinity. niscpr.res.in For 3α-Hydroxy Pravastatin Lactone-d3, this could reveal key amino acid residues involved in its binding and metabolism. MD simulations can then be used to model the dynamic behavior of the enzyme-ligand complex over time, providing insights into the stability of the interaction and the conformational changes that may be required for catalysis. nih.gov

Role in Impurity Profiling and Reference Standard Characterization for Quality Control Research

Development of Analytical Methods for the Identification of Pravastatin-Related Impurities

The development of robust analytical methods is a cornerstone of pharmaceutical quality control. For pravastatin (B1207561), a variety of chromatographic techniques, including high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), are employed to separate and identify potential impurities. pharmatutor.orgjapsr.in These methods are designed to be stability-indicating, meaning they can resolve the active pharmaceutical ingredient (API) from any degradation products or process-related impurities that may arise. researchgate.netresearchgate.net

In the development of these methods, isotopically labeled standards like 3α-Hydroxy Pravastatin Lactone-d3 are invaluable. pharmaffiliates.comcymitquimica.com Due to its structural similarity to pravastatin and its impurities, but with a distinct mass due to the deuterium (B1214612) atoms, it serves as an ideal internal standard in mass spectrometry-based detection methods (LC-MS/MS). nih.gov This allows for precise and accurate quantification of analytes by correcting for variations in sample preparation and instrument response.

Commonly identified impurities in pravastatin include mevastatin, 6-epi pravastatin, and various degradation products. chem-soc.si The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) provide monographs that outline official methods for purity analysis, often specifying the use of reference standards for known impurities. mdpi.comgimitec.com

Utilization of 3α-Hydroxy Pravastatin Lactone-d3 as a Certified Reference Material

Certified Reference Materials (CRMs) are crucial for the calibration of analytical instruments and the validation of methods. 3α-Hydroxy Pravastatin Lactone-d3 is available as a CRM and is used to ensure the accuracy and reliability of analytical data. lgcstandards.comlgcstandards.com As a stable isotope-labeled compound, it is particularly useful in quantitative analyses where precision is paramount. pharmaffiliates.comlgcstandards.com

The use of a deuterated standard like 3α-Hydroxy Pravastatin Lactone-d3 helps to minimize analytical errors. For instance, in a study to determine the concentrations of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine, a related deuterated compound, pravastatin-d3, was used as the internal standard. nih.gov This approach ensures high accuracy and precision in the quantification of the analytes.

Qualification and Characterization of Impurities in Pharmaceutical Development

Regulatory guidelines mandate that any impurity in a drug substance exceeding a certain threshold (typically 0.1%) must be identified and characterized. chem-soc.si This process, known as impurity qualification, involves assessing the biological safety of the impurity.

The identification of unknown impurities often relies on sophisticated analytical techniques such as tandem mass spectrometry (MS/MS). chem-soc.si By comparing the fragmentation patterns of the unknown impurity with that of the parent drug and known reference standards, its structure can be elucidated. The availability of isotopically labeled standards can aid in this process by providing a clear mass shift that helps to confirm the identity of specific fragments.

For example, in the analysis of pravastatin, an unknown impurity was identified by comparing its collision-activated decomposition (CAD) mass spectrum with the known fragmentation patterns of statins. chem-soc.si This systematic approach is fundamental to ensuring the safety and quality of the final drug product.

Long-Term Stability Studies and Forced Degradation Analysis for Impurity Formation

Stability testing is a critical component of pharmaceutical development, designed to understand how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. ajpaonline.compharmtech.com Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, and heat, are conducted to identify likely degradation products and establish the degradation pathways. researchgate.netresearchgate.net

These studies are essential for developing stability-indicating analytical methods. ajpaonline.comresearchgate.net By intentionally degrading the drug, scientists can ensure that the chosen analytical method is capable of separating the intact drug from its degradation products. japsr.innih.gov

In the context of pravastatin, forced degradation studies have shown that it is susceptible to hydrolysis, particularly in acidic conditions. japsr.inresearchgate.net The information gleaned from these studies helps in selecting appropriate formulation and packaging to ensure the stability of the drug product throughout its shelf life. researchgate.netajpaonline.com The use of internal standards like 3α-Hydroxy Pravastatin Lactone-d3 in the analysis of samples from these stability studies ensures the reliability of the quantitative data on impurity formation over time.

Advanced Methodological Considerations and Future Research Trajectories

Integration of Multi-Omics Technologies in Understanding Compound Transformations

The transformation of pravastatin (B1207561) to its hydroxylated lactone metabolite is a key area of investigation. The integration of multi-omics technologies, such as metabolomics and lipidomics, offers a holistic view of the cellular processes influenced by and influencing this transformation. whiterose.ac.uk Multi-omics studies on statin therapy have already demonstrated the power of this approach in revealing associations between statin administration, gut microbiota, and host metabolism. bioanalysis-zone.com

Future research will likely leverage these integrated approaches to understand the specific enzymatic pathways leading to the formation of 3α-Hydroxy Pravastatin Lactone. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can identify the specific enzymes responsible for the hydroxylation and lactonization of pravastatin. For instance, a multi-omics analysis of liver cells incubated with pravastatin could reveal correlations between the expression of certain cytochrome P450 enzymes and the production of the 3α-hydroxy metabolite. This approach moves beyond studying a single pathway in isolation and provides a comprehensive picture of the metabolic network.

A hypothetical study could involve treating human liver spheroids with pravastatin and its deuterated analogue. Subsequent multi-omics analysis would then be performed to correlate changes in the transcriptome and proteome with the observed metabolite profiles, including the formation of 3α-Hydroxy Pravastatin Lactone-d3. This would not only pinpoint the key enzymes but also uncover potential regulatory mechanisms and off-target effects.

High-Throughput Screening Approaches for Enzyme Discovery in Metabolic Pathways

Identifying the specific enzymes that catalyze the formation of 3α-Hydroxy Pravastatin Lactone is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism. High-throughput screening (HTS) of enzyme libraries presents a powerful strategy for this purpose. nih.gov These screens can rapidly test the ability of hundreds or thousands of enzymes to metabolize pravastatin to its hydroxylated lactone form. nih.gov

Modern HTS platforms utilize automated liquid handling, miniaturized assays, and sensitive detection methods like mass spectrometry to assess enzyme activity. nih.gov For the discovery of enzymes that produce 3α-Hydroxy Pravastatin Lactone, a library of human drug-metabolizing enzymes, particularly cytochrome P450s and UDP-glucuronosyltransferases, could be screened. The use of 3α-Hydroxy Pravastatin Lactone-d3 as a standard would be essential for the accurate quantification of the metabolite produced in each reaction.

Future directions in this area involve the development of more sophisticated screening models, such as those using genetically engineered cell lines that express specific metabolic pathways. These cellular models can provide a more physiologically relevant environment for assessing enzyme activity compared to purified enzyme systems.

Application in Complex Biological Matrices (e.g., Tissue Homogenates, Cellular Lysates) for Non-Clinical Research

To understand the distribution and metabolism of pravastatin in different tissues, it is essential to analyze its metabolites in complex biological matrices like tissue homogenates and cellular lysates. nih.gov The use of 3α-Hydroxy Pravastatin Lactone-d3 as an internal standard is critical in these analyses to ensure accuracy and precision, correcting for matrix effects and variations in sample preparation. nih.gov

The analysis of pravastatin and its metabolites in liver tissue is of particular interest, given that the liver is the primary site of statin metabolism. nih.gov Studies using rat liver microsomes and isolated hepatocytes have been instrumental in elucidating the hepatic uptake and metabolism of pravastatin. nih.govnih.gov Future non-clinical research will likely involve the use of advanced techniques like quantitative mass spectrometry imaging to visualize the spatial distribution of 3α-Hydroxy Pravastatin Lactone within tissue sections. nih.gov This can provide invaluable information on whether the metabolite accumulates in specific regions of an organ, which could have toxicological implications.

Furthermore, the analysis of this deuterated metabolite in cellular lysates from different cell types can help to identify extrahepatic sites of metabolism and potential cell-specific metabolic pathways.

Emerging Techniques in Isotope Ratio Mass Spectrometry for Source Tracing

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the origin of a compound by measuring the relative abundance of its stable isotopes. While traditionally used in fields like geology and environmental science, its application in pharmaceutical research is growing. For a deuterated compound like 3α-Hydroxy Pravastatin Lactone-d3, IRMS could offer unique insights.

In the context of drug metabolism studies, IRMS can be used to distinguish between endogenous molecules and those derived from an administered drug. The distinct isotopic signature of the deuterium-labeled metabolite would allow for unambiguous tracing of its fate within a biological system. This is particularly useful for differentiating the drug-derived metabolite from any structurally similar endogenous compounds.

Future research could explore the use of IRMS to investigate the potential for isotopic fractionation during the metabolism of pravastatin. This could provide detailed information about the kinetic isotope effect of the enzymatic reactions involved in its transformation, offering deeper insights into the metabolic mechanism.

Development of Automated Platforms for Labeled Compound Analysis and Metabolite Identification

The analysis of labeled compounds and the identification of their metabolites are often labor-intensive processes. The development of automated platforms that integrate sample preparation, analytical separation, mass spectrometric detection, and data analysis is a key area of future research. nih.govresearchgate.net These platforms can significantly increase throughput and reduce the time required for metabolite identification. worldpharmatoday.comresearchgate.net

For the analysis of 3α-Hydroxy Pravastatin Lactone-d3, an automated platform could involve robotic sample preparation to extract the metabolite from various biological matrices, followed by online injection into a liquid chromatography-mass spectrometry (LC-MS) system. Advanced software would then automatically detect the deuterated metabolite and its corresponding non-deuterated analogue, calculate their concentration ratios, and flag any unexpected metabolites for further investigation.

Q & A

Basic Research Questions

Q. What is the molecular characterization of 3α-Hydroxy Pravastatin Lactone-d3, and how is it distinguished from non-deuterated analogs?

- Answer : 3α-Hydroxy Pravastatin Lactone-d3 is a deuterated isotopologue of pravastatin's lactone metabolite, with three deuterium atoms replacing hydrogen atoms. Its molecular formula is C23H31D3O6, molecular weight 409.54 g/mol, and CAS number 1217769-04-4 . The deuterium substitution occurs at specific positions to minimize isotopic interference while retaining chemical behavior comparable to the non-deuterated form. Analytical differentiation is achieved via mass spectrometry (e.g., LC-MS), where the +3 Da mass shift distinguishes it from the parent compound .

Q. What methodologies are recommended for quantifying 3α-Hydroxy Pravastatin Lactone-d3 in biological matrices?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. A validated protocol involves:

- Sample Preparation : Liquid-liquid extraction (e.g., ethyl acetate) with acidification (10% formic acid) to enhance recovery .

- Internal Standard (IS) : Use of structurally analogous deuterated standards (e.g., pravastatin-d3 sodium) to correct for matrix effects .

- Calibration Curves : Linear ranges of 0.105–73.8 ng/mL in plasma and 2.00–250 ng/mL in urine, with quality controls (QCs) at low, medium, and high concentrations .

Advanced Research Questions

Q. How do isotopic effects of deuterated standards influence metabolite quantification, and how can discrepancies be resolved?

- Answer : Deuterium substitution can alter retention times or ionization efficiency in LC-MS, leading to skewed ratios. To mitigate:

- Chromatographic Optimization : Use longer gradient elution to separate deuterated/non-deuterated peaks .

- Data Normalization : Apply correction factors derived from cross-validation with non-deuterated standards .

Q. What experimental designs are suitable for studying placental transfer of hydrophilic statins like 3α-Hydroxy Pravastatin Lactone-d3?

- Answer : Adapt dual-circuit ex vivo placental perfusion models, as used for pravastatin . Key considerations:

- Dosing : Use physiologically relevant concentrations (e.g., 50–200 ng/mL maternal circulation) .

- Analytical Sensitivity : Ensure LC-MS detection limits ≤1 ng/mL to capture low fetal transfer rates (~18% observed in non-deuterated pravastatin) .

- Controls : Include non-deuterated pravastatin lactone to isolate isotope-specific pharmacokinetic effects .

Q. How can researchers address batch-to-batch variability in deuterated standards during large-scale studies?

- Answer :

- Certification : Source standards from suppliers providing Certificate of Analysis (CoA) with isotopic purity (>98% deuterium incorporation) .

- In-House Validation : Perform NMR or high-resolution MS to confirm deuteration sites and purity before study initiation .

- Storage : Store at –20°C in inert atmospheres (argon) to prevent deuterium loss via proton exchange .

Methodological Challenges and Solutions

Q. What are the pitfalls in detecting 3α-Hydroxy Pravastatin Lactone-d3 as a metabolic impurity, and how are they addressed?

- Answer :

- Co-elution Issues : Non-deuterated metabolites may co-elute with deuterated forms. Use high-resolution MS (HRMS) with mass accuracy <5 ppm to resolve .

- Matrix Interference : Biological matrices (e.g., plasma phospholipids) can suppress ionization. Phospholipid removal kits or differential extraction (e.g., acetonitrile precipitation) improve sensitivity .

Q. How does the hydrophilic nature of 3α-Hydroxy Pravastatin Lactone-d3 influence its experimental applications?

- Answer : Hydrophilicity limits membrane permeability, making it ideal for studying:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.